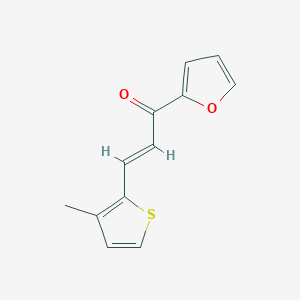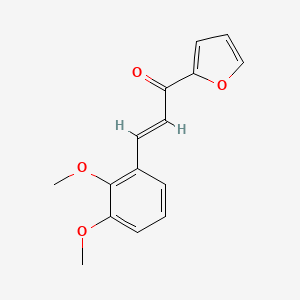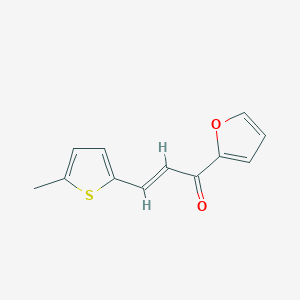![molecular formula C19H20O B6346749 (2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1354941-82-4](/img/structure/B6346749.png)
(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, also known as 3-methyl-4-propyl-1-phenyl-2-propen-1-one, is an organic compound with a variety of applications in the scientific research field. It has been studied for its potential use in the synthesis of a number of compounds, as well as for its potential to act as a catalyst in certain reactions. It is also known to have a range of biochemical and physiological effects, and can be used as a starting point for the synthesis of a variety of compounds. In this article, we will explore the synthesis, mechanism of action, and biochemical and physiological effects of (2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, as well as its advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has a wide range of scientific research applications. It has been studied for its potential use in the synthesis of a number of compounds, such as pyridines and quinolines. It is also known to act as a catalyst in certain reactions, such as the oxidation of alcohols and the hydrolysis of esters. It is also known to be a useful starting material for the synthesis of a variety of compounds, such as cyclopropanes, cyclobutanes, and cyclopentanes.
Mécanisme D'action
The mechanism of action of (2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is not completely understood. However, it is known to act as a Lewis acid, meaning that it can act as a catalyst in certain reactions. It is also known to be a strong nucleophile, meaning that it can be used to attack electrophilic centers in certain molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one have not been extensively studied. However, it is known to have some potential effects on the human body, such as a decrease in blood pressure and an increase in heart rate. It is also known to have some potential effects on the brain, such as increased alertness and improved cognitive performance.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has a number of advantages and limitations for lab experiments. One advantage is that it can be synthesized relatively easily using standard laboratory techniques. It is also relatively inexpensive, which makes it a cost-effective option for research. However, it is also relatively unstable, which can limit its usefulness in certain experiments. Additionally, it is known to have some potential toxicity, so it should be used with caution in laboratory settings.
Orientations Futures
The potential future directions for (2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one are numerous. One potential direction is the development of new synthesis methods for the compound. Another potential direction is the exploration of its potential applications in the synthesis of other compounds. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of its potential uses in medicine. Finally, further research into its potential toxicity could lead to improved safety protocols for its use in laboratory settings.
Méthodes De Synthèse
(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one can be synthesized through a variety of methods. One common method is the reaction of 3-methylphenylmagnesium bromide with propan-2-yl bromide. This reaction is carried out in an inert atmosphere, such as nitrogen, and yields the desired product in high yield. Other methods of synthesis include the reaction of 3-methylphenylmagnesium chloride with propan-2-yl chloride, and the reaction of 3-methylphenylmagnesium iodide with propan-2-yl iodide.
Propriétés
IUPAC Name |
(E)-1-(3-methylphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O/c1-14(2)17-10-7-16(8-11-17)9-12-19(20)18-6-4-5-15(3)13-18/h4-14H,1-3H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEZKXNOLYWHGU-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


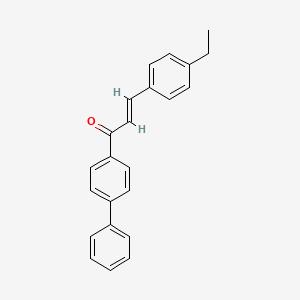
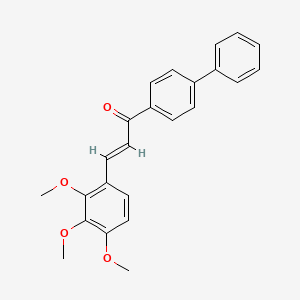
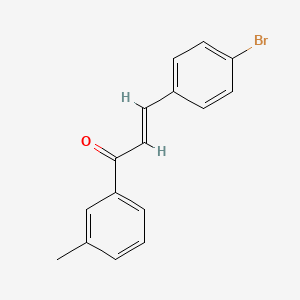





![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)
